molecular formula C12H17FO2 B8015948 6-(2-Fluorophenoxy)hexan-1-ol

6-(2-Fluorophenoxy)hexan-1-ol

Cat. No.: B8015948
M. Wt: 212.26 g/mol
InChI Key: GBLCWTMICAXCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorophenoxy)hexan-1-ol is a fluorinated aliphatic alcohol with a hexan-1-ol backbone substituted at the sixth carbon by a 2-fluorophenoxy group. Its molecular formula is inferred as C₁₂H₁₇FO₂, with an estimated molecular weight of 224.26 g/mol. The compound is characterized by a polar hydroxyl group and an aromatic fluorinated ether moiety, which may enhance its lipophilicity and stability compared to non-fluorinated analogs.

Properties

IUPAC Name

6-(2-fluorophenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLCWTMICAXCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexan-1-ol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Source
This compound 2-Fluorophenoxy C₁₂H₁₇FO₂ 224.26 (estimated) Polymer synthesis, intermediates (inferred)
6-(Benzyloxy)hexan-1-ol Benzyloxy C₁₃H₂₀O₂ 208.30 Chemical intermediates; NMR data available
6-Phenylhexan-1-ol Phenyl C₁₂H₁₈O 178.28 Organic synthesis; high lipophilicity
6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol Dichloropyrimidinylamino C₁₀H₁₄Cl₂N₃O 278.15 PI3 kinase inhibition; medicinal chemistry
AzoMS (6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol) 4-Methoxyphenyldiazenyl C₂₀H₂₅N₂O₃ 341.43 Photoresponsive polymers; photo-induced fusion

Key Comparative Analysis

Structural Features and Reactivity Fluorine Substituent: The 2-fluorophenoxy group in the target compound likely enhances electron-withdrawing effects and metabolic stability compared to non-halogenated analogs like 6-phenylhexan-1-ol. Fluorination often improves bioavailability in pharmaceuticals . Aromatic vs.

Applications Photoresponsive Materials: AzoMS, with its diazenyl group, undergoes photo-induced conformational changes, enabling applications in smart polymers . The fluorophenoxy variant may exhibit similar photostability but with altered electronic properties. Medicinal Chemistry: The dichloropyrimidinylamino derivative (278.15 g/mol) demonstrates PI3 kinase inhibition, suggesting that substituent polarity and hydrogen-bonding capacity are critical for target binding .

Safety and Toxicity Hexan-1-ol derivatives generally exhibit low acute toxicity.

Research Findings

  • Olfactory Studies: Hexan-1-ol and hexanal (a related aldehyde) show species-specific olfactory responses in insects, highlighting the role of minor structural changes (e.g., hydroxyl vs. aldehyde groups) in biological recognition .
  • Volatile Compounds in Food: Hexan-1-ol is a key LOX pathway product in fruits, contributing to rancid notes at high concentrations. Fluorinated analogs like this compound are unlikely to occur naturally but may serve as synthetic flavor modifiers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.